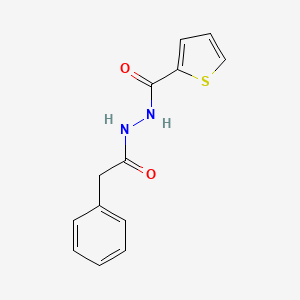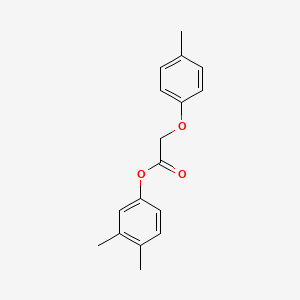![molecular formula C11H18N2O3S2 B5530036 N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)
N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide belongs to a class of compounds that can exhibit a range of chemical and physical properties due to the presence of tert-butyl, sulfonyl, and thiophene functional groups. These compounds are of interest in materials science and organic chemistry due to their potential utility in various applications including polymer synthesis and possibly as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For instance, Hsiao et al. (2000) detailed the synthesis of polyamides with tert-butyl groups using aromatic nucleophilic substitution reactions (Hsiao, Yang, & Chen, 2000). Such methodologies could be adapted for the synthesis of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, indicating a multi-step synthetic route involving key functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl, sulfonyl, and thiophene groups is influenced by their steric and electronic properties. The bulky tert-butyl group can impact the molecule's overall shape and reactivity, while the sulfonyl and thiophene functionalities contribute to the compound's electronic characteristics. Computational studies, such as those conducted by Pedregosa et al. (1996), provide insights into bond lengths and angles, highlighting interactions such as those between sulfonyl groups and adjacent aromatic rings (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).
Chemical Reactions and Properties
The chemical reactivity of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can be inferred from related research. For example, the presence of the tert-butylsulfonyl group can facilitate nucleophilic substitution reactions, as demonstrated by Stoyanovich and Fedorov (1967) in their study on the reactivity of tert-butylsulfonyl compounds (Stoyanovich & Fedorov, 1967).
Physical Properties Analysis
The physical properties such as solubility, melting point, and glass transition temperature of compounds with similar functional groups have been studied. Polyamides with tert-butyl groups, for instance, exhibit noncrystalline structures, high thermal stability, and solubility in a variety of polar solvents (Liaw & Liaw, 1998).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity towards different reagents and conditions, can be deduced from studies on similar molecules. Gontcharov, Liu, and Sharpless (1999) explored the utility of tert-butylsulfonamide as a nitrogen source for catalytic reactions, suggesting that the tert-butylsulfonyl group in related compounds could be involved in similar transformations (Gontcharov, Liu, & Sharpless, 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-11(2,3)12-10(14)9-6-8(7-17-9)18(15,16)13(4)5/h6-7H,1-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXKBYZNZHNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-(2-phenoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5529960.png)
![2-(1-adamantylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529967.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine hydrochloride](/img/structure/B5529975.png)
![3-{1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5529980.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5529986.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5529992.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5530001.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B5530010.png)
![({4-[(sec-butylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5530018.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5530029.png)


![ethyl 5-methyl-3-(3-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5530062.png)
